molecular formula C15H21N5OS B2542239 4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide CAS No. 1436236-98-4

4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide

Cat. No. B2542239
CAS RN: 1436236-98-4
M. Wt: 319.43
InChI Key: WTVJNZNUHJZGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H21N5OS and its molecular weight is 319.43. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

AMPK Activation and Cancer Research

Research has highlighted the significance of compounds like AICAr (5-Aminoimidazole-4-carboxamide ribonucleoside) in studying AMPK (AMP-activated protein kinase) activity. AICAr is used extensively as an AMPK activator, important for understanding the physiological regulation of metabolism and cancer pathogenesis. However, studies also point out AMPK-independent effects of AICAr, necessitating cautious interpretation of research findings (Visnjic et al., 2021).

DNA Binding and Fluorescence

Compounds with benzimidazole structures, like Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Such molecules are utilized for chromosome and nuclear staining in cell biology, highlighting their role in both research and diagnostic applications (Issar & Kakkar, 2013).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives are investigated for their antitumor activities. Compounds reviewed include bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, which have shown promise in the search for new antitumor drugs. Some of these compounds have already undergone preclinical testing, demonstrating the potential of imidazole structures in developing novel cancer therapies (Iradyan et al., 2009).

Optoelectronic Applications

Research on quinazoline and pyrimidine derivatives emphasizes their value in creating novel optoelectronic materials. These compounds are integral to developing luminescent small molecules, chelate compounds, and materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This highlights the intersection of organic chemistry and material science in advancing technology (Lipunova et al., 2018).

properties

IUPAC Name

4-methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-9(2)13-18-10(3)12(15(19-13)22-5)14(21)17-8-11-16-6-7-20(11)4/h6-7,9H,8H2,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVJNZNUHJZGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)C)SC)C(=O)NCC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide

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